Sodium hydrogencarbonate-13C

Catalog No.
S1943335
CAS No.
87081-58-1
M.F
CHNaO3
M. Wt
84.999 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium hydrogencarbonate-13C

CAS Number

87081-58-1

Product Name

Sodium hydrogencarbonate-13C

IUPAC Name

sodium;hydroxyformate

Molecular Formula

CHNaO3

Molecular Weight

84.999 g/mol

InChI

InChI=1S/CH2O3.Na/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1/i1+1;

InChI Key

UIIMBOGNXHQVGW-YTBWXGASSA-M

SMILES

C(=O)(O)[O-].[Na+]

Canonical SMILES

C(=O)(O)[O-].[Na+]

Isomeric SMILES

[13C](=O)(O)[O-].[Na+]

NMR and MRI Applications

  • pH imaging

    Sodium hydrogencarbonate-13C can act as a pH probe for NMR and MRI-based imaging techniques. The carbon-13 nucleus in the molecule exhibits a chemical shift in its resonance signal depending on the surrounding pH environment. By measuring this shift, researchers can gain insights into the acidity of tissues or biological samples. Source: Sigma-Aldrich:

  • Metabolic studies

    Researchers can leverage sodium hydrogencarbonate-13C to trace and study metabolic pathways involving bicarbonate. The carbon-13 label allows scientists to track the incorporation and fate of bicarbonate within an organism or biological system. This approach has applications in fields like cancer research, where altered lactate metabolism is a hallmark of many tumors. Source: Scientific Labs:

Sodium hydrogencarbonate-13C, also known as sodium bicarbonate-13C, is a stable isotope-labeled compound derived from sodium bicarbonate. Its molecular formula is NaH13CO3\text{NaH}^{13}\text{CO}_3, and it has a molecular weight of approximately 85.00 g/mol. This compound is utilized primarily in research and analytical applications due to the presence of the carbon-13 isotope, which allows for enhanced detection and analysis through techniques such as nuclear magnetic resonance spectroscopy and magnetic resonance imaging .

The primary application of sodium hydrogencarbonate-13C is its ability to act as a pH probe in NMR and MRI [, ]. The ¹³C isotope offers several advantages:

  • Sensitivity enhancement: ¹³C is more sensitive than ¹²C in NMR, leading to stronger signals for detection.
  • Hyperpolarization: ¹³C-enriched sodium bicarbonate can be hyperpolarized, further boosting the signal for high-resolution imaging applications.

These properties allow researchers to study:

  • Metabolic pathways: Tracking the movement and transformation of ¹³C-labeled bicarbonate within an organism can reveal details about lactate metabolism and other processes [].
  • Tumor characterization: Hyperpolarized ¹³C MRI can help differentiate between healthy and cancerous tissues based on their different metabolic activity [].
Similar to its non-labeled counterpart. Key reactions include:

  • Decomposition Reaction: When heated, sodium hydrogencarbonate decomposes to form sodium carbonate, water, and carbon dioxide:
    2NaHCO3Na2CO3+H2O+CO22\text{NaHCO}_3\rightarrow \text{Na}_2\text{CO}_3+\text{H}_2\text{O}+\text{CO}_2
  • Acid-Base Neutralization: It reacts with acids to produce carbon dioxide gas:
    NaHCO3+HClNaCl+H2O+CO2\text{NaHCO}_3+\text{HCl}\rightarrow \text{NaCl}+\text{H}_2\text{O}+\text{CO}_2

The presence of the carbon-13 isotope allows for tracking these reactions using spectroscopic methods, providing insights into reaction mechanisms and dynamics .

Sodium hydrogencarbonate-13C does not exhibit significant biological activity on its own but serves as a valuable tool in metabolic studies. It can be utilized to trace carbon metabolism in various biological systems. For instance, it is used in studies examining the metabolic pathways of microorganisms and plants, helping researchers understand how carbon is utilized during cellular processes .

Sodium hydrogencarbonate-13C can be synthesized through several methods:

  • Carbon Dioxide Reaction: Reacting sodium hydroxide with carbon dioxide enriched with the carbon-13 isotope:
    NaOH+CO213NaHCO313\text{NaOH}+\text{CO}_{2}^{13}\rightarrow \text{NaHCO}_3^{13}
  • Bicarbonate Exchange: Utilizing isotopic exchange reactions where sodium bicarbonate reacts with a 13C-enriched source under controlled conditions.

These methods ensure high purity and isotopic labeling necessary for research applications .

Sodium hydrogencarbonate-13C has diverse applications, including:

  • Nuclear Magnetic Resonance Spectroscopy: As a probe for studying metabolic pathways.
  • Magnetic Resonance Imaging: To visualize pH changes in biological tissues.
  • Research in Carbon Metabolism: Useful in tracing metabolic pathways in both plant and microbial systems.
  • Chemical Synthesis: Acts as a reagent in various synthetic processes where isotopic labeling is required .

Studies involving sodium hydrogencarbonate-13C often focus on its interactions within biological systems. These studies can reveal how carbon isotopes are incorporated into metabolic pathways, providing insights into enzyme activity and substrate utilization. By tracking the labeled compound, researchers can assess the efficiency of metabolic processes and the influence of different environmental conditions on carbon metabolism .

Sodium hydrogencarbonate-13C shares similarities with several other compounds, particularly those that contain bicarbonate or carbonate groups. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Sodium BicarbonateNaHCO₃Commonly used as a leavening agent; no isotopic labeling.
Potassium BicarbonateKHCO₃Used as a potassium source; similar buffering capacity.
Ammonium BicarbonateNH₄HCO₃Used in fertilizers; provides nitrogen along with bicarbonate.
Calcium CarbonateCaCO₃Used in antacids; differs by containing calcium instead of sodium.

The uniqueness of sodium hydrogencarbonate-13C lies in its stable isotope labeling, which enables advanced analytical techniques that are not possible with its non-labeled counterparts. This feature makes it invaluable for research applications that require precise tracking of carbon flow within biological systems .

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR Chemical Shifts and Signal Characteristics

Nuclear magnetic resonance spectroscopy of sodium hydrogencarbonate-13C provides distinctive spectral characteristics that enable precise identification and quantification of this isotopically labeled compound. The carbon-13 nucleus in sodium hydrogencarbonate exhibits a characteristic chemical shift that varies significantly depending on the pH of the solution and the protonation state of the bicarbonate ion [1].

In aqueous solution, the 13C NMR chemical shift of sodium hydrogencarbonate appears at approximately 161.3 parts per million when referenced to tetramethylsilane [1]. This chemical shift position is highly diagnostic for the bicarbonate species and differs substantially from other carbon-containing compounds. The signal demonstrates a pH-dependent behavior, with the chemical shift moving downfield to approximately 169.5 parts per million when the bicarbonate converts to carbonate ion at higher pH values [1].

The 13C NMR spectrum of sodium hydrogencarbonate-13C typically shows a single sharp resonance when measured in deuterium oxide solution. The signal intensity is significantly enhanced compared to natural abundance measurements due to the 98 atom percent 13C isotopic enrichment [2]. This enhancement allows for sensitive detection and quantification even at relatively low concentrations.

Temperature effects on the 13C chemical shift are minimal, with variations typically less than 0.1 parts per million across the physiological temperature range [1]. The spin-lattice relaxation time (T1) of the 13C nucleus in sodium hydrogencarbonate-13C is relatively short, typically ranging from 2 to 15 seconds depending on the solution conditions and the presence of paramagnetic relaxation agents [3].

The line width of the 13C NMR signal is influenced by several factors including pH, ionic strength, and the presence of other dissolved species. Under optimal conditions, line widths of less than 2 Hz can be achieved, providing high-resolution spectral data suitable for precise chemical shift measurements [4].

Isotope Ratio Monitoring by 13C NMR

Isotope ratio monitoring using 13C NMR represents a powerful analytical approach for determining the isotopic composition of sodium hydrogencarbonate preparations. This methodology relies on the direct measurement of 13C/12C ratios through integration of spectral peaks corresponding to labeled and unlabeled carbon species [5].

The precision of 13C NMR isotope ratio measurements for sodium hydrogencarbonate-13C can achieve values on the order of 1 per thousand when appropriate relaxation agents such as chromium(III) acetylacetonate are employed [5]. This level of precision makes the technique competitive with traditional isotope ratio mass spectrometry for many applications.

Quantitative 13C NMR measurements require careful attention to relaxation behavior and nuclear Overhauser effects. The use of inverse gated decoupling pulse sequences helps ensure accurate integration of carbon signals by eliminating differential nuclear Overhauser enhancements [6]. Calibration standards such as sodium acetate-13C are commonly employed to validate the quantitative nature of the measurements [5].

The technique offers several advantages over mass spectrometric methods, including the ability to perform measurements on aqueous solutions without extensive sample preparation, and the capacity to simultaneously monitor multiple carbon-containing species in complex mixtures [5]. However, the method requires relatively large sample sizes compared to mass spectrometry, typically requiring 50-100 milligrams of material for precise isotope ratio determinations [5].

Mass Spectrometry Techniques

Isotopic Ratio Mass Spectrometry Applications

Isotope ratio mass spectrometry (IRMS) represents the gold standard analytical technique for determining the isotopic composition of sodium hydrogencarbonate-13C with exceptional precision and accuracy. The methodology involves the conversion of the bicarbonate to carbon dioxide gas, which is then introduced into the mass spectrometer for isotope ratio analysis [7].

The sample preparation process for IRMS analysis typically involves acidification of sodium hydrogencarbonate-13C solutions with phosphoric acid to quantitatively convert the bicarbonate to carbon dioxide. This conversion must be performed under controlled conditions to prevent isotopic fractionation, which could compromise the accuracy of the measurements [8].

Modern IRMS instruments employ magnetic sector mass analyzers with multiple Faraday cup collectors, allowing simultaneous detection of carbon dioxide isotopomers with mass-to-charge ratios of 44 (12C16O2), 45 (13C16O2), and 46 (12C18O16O) [7]. The precision of isotope ratio measurements achievable with current IRMS instrumentation is typically better than 0.1 per thousand for samples containing sufficient carbon [9].

Gas chromatography coupled to IRMS (GC-C-IRMS) has been employed for compound-specific isotope analysis of sodium hydrogencarbonate-13C in complex mixtures [10]. This approach provides additional selectivity by chromatographically separating the bicarbonate from other carbon-containing compounds before isotope ratio determination. The technique has demonstrated precision values of approximately 0.4 per thousand for carbon isotope measurements [10].

Liquid chromatography coupled to IRMS (LC-IRMS) offers an alternative approach for analyzing non-volatile compounds such as sodium hydrogencarbonate-13C. The technique employs wet chemical oxidation to convert the bicarbonate to carbon dioxide, which is then analyzed by IRMS [8]. This methodology has proven particularly valuable for studying isotopically labeled bicarbonate in biological systems.

Detection and Quantification Methods

Detection and quantification of sodium hydrogencarbonate-13C by mass spectrometry employs several complementary approaches, each optimized for specific analytical requirements. Direct infusion electrospray ionization mass spectrometry provides rapid qualitative identification through characteristic mass spectral fragmentation patterns [11].

The molecular ion of sodium hydrogencarbonate-13C appears at mass-to-charge ratio 85 (M+1 relative to the unlabeled compound), providing unambiguous identification of the isotopically labeled material [11]. Collision-induced dissociation produces characteristic fragment ions including those corresponding to loss of hydroxyl groups and formation of carbonate species.

Quantitative analysis by mass spectrometry typically employs isotope dilution methods, where precisely known amounts of unlabeled sodium bicarbonate are added as internal standards [12]. This approach compensates for potential losses during sample preparation and matrix effects during ionization, providing highly accurate quantitative results.

The detection limits for sodium hydrogencarbonate-13C analysis by mass spectrometry are exceptional, with modern instruments capable of detecting femtomole quantities of material [12]. These sensitivity levels enable analysis of trace amounts of labeled bicarbonate in biological samples and environmental matrices.

Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) represent the most commonly employed ionization techniques for mass spectrometric analysis of sodium hydrogencarbonate-13C [13]. ESI provides superior sensitivity for aqueous solutions, while APCI offers better performance for samples containing high salt concentrations.

Isotopic Enrichment Measurement Protocols

Atom Percent Excess (APE) Calculations

Atom percent excess calculations provide a standardized methodology for expressing the isotopic enrichment of sodium hydrogencarbonate-13C relative to natural abundance levels. The APE value represents the excess of 13C isotope above the natural abundance of approximately 1.1 percent [14].

The mathematical relationship for APE calculation is defined as APE = (atom percent 13C in sample) - (atom percent 13C at natural abundance). For sodium hydrogencarbonate-13C with 98 atom percent 13C enrichment, the APE value would be approximately 96.9 percent [14].

Precise APE calculations require accurate determination of both the total carbon content and the 13C content in the sample. Nuclear magnetic resonance spectroscopy provides one approach for these measurements, employing quantitative 13C NMR techniques with appropriate relaxation delays and internal standards [15].

Mass spectrometric determination of APE values typically employs the measurement of ion current ratios corresponding to 13C and 12C-containing species. The precision of APE calculations by mass spectrometry can achieve values better than 0.1 percent under optimal conditions [16].

Correction factors must be applied to account for natural abundance contributions when calculating APE values from experimental data. These corrections become particularly important when analyzing samples with moderate isotopic enrichment levels, where the natural abundance contribution represents a significant fraction of the total signal [14].

Standardization and Calibration Approaches

Standardization and calibration procedures for sodium hydrogencarbonate-13C analysis require the use of well-characterized reference materials with certified isotopic compositions. Primary isotopic standards such as those distributed by the International Atomic Energy Agency provide the fundamental reference points for calibration [17].

The Vienna Pee Dee Belemnite (V-PDB) standard serves as the international reference for carbon isotope measurements, with isotope ratios expressed as delta values relative to this standard [9]. For sodium hydrogencarbonate-13C with high isotopic enrichment, direct comparison to V-PDB is not practical, necessitating the use of working standards with intermediate enrichment levels.

Certified reference materials for carbon isotope analysis include a range of organic and inorganic compounds with well-characterized 13C/12C ratios [17]. These materials undergo rigorous characterization by multiple analytical techniques and laboratories to establish their certified values with appropriate uncertainty estimates.

Dates

Modify: 2023-08-16

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